molecular formula C12H14BN3O3 B8263483 (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid

(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid

Cat. No.: B8263483
M. Wt: 259.07 g/mol
InChI Key: VIFJNCDMDFBVQA-UHFFFAOYSA-N
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Description

(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a 4-methoxybenzylamino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the 4-Methoxybenzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 4-methoxybenzylamine.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Functionalized Pyrimidines: Formed through substitution reactions on the amino group.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for drug development.

Medicine:

    Drug Development: The compound’s ability to form stable complexes with biological molecules makes it a valuable intermediate in the synthesis of pharmaceuticals.

Industry:

    Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form strong covalent bonds.

Mechanism of Action

The mechanism of action of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The amino group on the pyrimidine ring can also interact with various biological targets, potentially inhibiting enzyme activity through covalent bonding.

Comparison with Similar Compounds

  • (2-Aminopyrimidin-5-yl)boronic acid
  • (2-(4-Methoxybenzyloxy)pyrimidin-5-yl)boronic acid
  • (2-(tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid

Uniqueness:

  • Functional Groups: The presence of both the 4-methoxybenzylamino group and the boronic acid group provides unique reactivity and versatility in chemical synthesis.
  • Biological Activity: The combination of these functional groups may enhance the compound’s ability to interact with biological targets, making it a valuable intermediate in drug development.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BN3O3/c1-19-11-4-2-9(3-5-11)6-14-12-15-7-10(8-16-12)13(17)18/h2-5,7-8,17-18H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFJNCDMDFBVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NCC2=CC=C(C=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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